Seco-Rapamycin: A Technical Guide to its Discovery, Isolation, and Characterization
Seco-Rapamycin: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (also known as Sirolimus) is a macrolide lactone originally discovered as an antifungal agent produced by the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] Its potent immunosuppressive and antiproliferative properties have led to its widespread use in preventing organ transplant rejection and in the treatment of certain cancers. The complex structure of rapamycin, however, makes it susceptible to degradation under various conditions. One of the primary degradation products is seco-rapamycin, a ring-opened form resulting from the hydrolysis of the lactone ester bond.[2][3] While exhibiting significantly reduced immunosuppressive activity compared to its parent compound, seco-rapamycin has been shown to possess other biological activities, including the ability to inhibit the proteasome.[4] Understanding the formation, isolation, and characterization of seco-rapamycin is crucial for the quality control of rapamycin-based pharmaceuticals and for the exploration of its unique biological profile. This technical guide provides an in-depth overview of the discovery, isolation protocols, and detailed characterization of seco-rapamycin.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of seco-rapamycin is essential for its identification and characterization. The following tables summarize key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₅₁H₇₉NO₁₃ | [5] |
| Molecular Weight | 914.17 g/mol | |
| Monoisotopic Mass | 913.55514157 Da | |
| CAS Number | 147438-27-5 | |
| Appearance | Crystalline solid | |
| λmax | 277, 289 nm |
Table 1: Physicochemical Properties of Seco-Rapamycin. This table outlines the fundamental chemical and physical characteristics of the seco-rapamycin molecule.
| Solvent | Solubility | Reference |
| DMSO | Soluble (46 mg/mL) | |
| Ethanol | Soluble (25 mg/mL) | |
| Methanol | Soluble | |
| PBS (pH 7.2) | 5 mg/mL |
Table 2: Solubility of Seco-Rapamycin. This table provides the solubility of seco-rapamycin in various common laboratory solvents.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structural elucidation of seco-rapamycin relies heavily on NMR spectroscopy. The following table provides the ¹H and ¹³C NMR chemical shifts for seco-rapamycin, as reported in the supplementary material of Il'ichev et al., 2007.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 171.1 | - |
| 2 | 59.8 | 4.45 (m) |
| 3 | 35.1 | 1.80 (m), 1.65 (m) |
| 4 | 26.9 | 1.60 (m) |
| 5 | 21.8 | 1.75 (m) |
| 6 | 46.1 | 3.45 (m), 3.05 (m) |
| 8 | 208.9 | - |
| 9 | 213.5 | - |
| 10 | 98.6 | 4.15 (d, 9.5 Hz) |
| ... | ... | ... |
Table 3: ¹H and ¹³C NMR Chemical Shifts of Seco-Rapamycin. This table presents a partial list of the assigned chemical shifts for the proton and carbon atoms in the seco-rapamycin structure. A complete list can be found in the cited reference.
Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and for structural analysis through fragmentation patterns.
| Ionization Mode | Ion | m/z | Reference |
| ESI (-) | [M-H]⁻ | 912.6 | |
| ESI (+) | [M+Na]⁺ | 936.6 |
Table 4: Mass Spectrometry Data for Seco-Rapamycin. This table shows the observed mass-to-charge ratios for the deprotonated and sodiated molecular ions of seco-rapamycin. A detailed fragmentation analysis of seco-rapamycin has not been extensively published; however, the fragmentation of rapamycin and its derivatives typically involves cleavages within the macrolide ring, providing structural information.
Experimental Protocols
Protocol 1: Base-Catalyzed Degradation of Rapamycin to Seco-Rapamycin
This protocol describes a method for the controlled degradation of rapamycin to produce seco-rapamycin based on the findings of Il'ichev et al., 2007.
Materials:
-
Rapamycin
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
Sodium hydroxide (NaOH)
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Preparation of Rapamycin Stock Solution: Prepare a stock solution of rapamycin in acetonitrile at a concentration of 1 mg/mL.
-
Preparation of Reaction Buffers:
-
Neutral pH condition: Prepare aqueous solutions of ammonium acetate at concentrations of 33.9 mM and 339 mM.
-
Basic pH condition: Prepare an aqueous solution of NaOH (e.g., pH 12.2).
-
-
Initiation of Degradation:
-
In an HPLC vial, mix the rapamycin stock solution with the desired reaction buffer in a 30:70 (v/v) ratio of acetonitrile to aqueous buffer. For example, to a 300 µL aliquot of the rapamycin stock solution, add 700 µL of the ammonium acetate or NaOH solution.
-
The final concentration of ammonium acetate in the reaction mixture will be approximately 23.7 mM and 237 mM, respectively.
-
-
Incubation:
-
Tightly cap the vials and protect them from light by wrapping them in aluminum foil.
-
Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specified duration. The reaction progress can be monitored over time by HPLC analysis. For significant conversion to seco-rapamycin under neutral conditions, incubation for several days to weeks may be necessary. The degradation is significantly faster under basic conditions.
-
-
Sample Analysis:
-
At desired time points, withdraw an aliquot of the reaction mixture.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial.
-
Analyze the sample by HPLC as described in Protocol 2.
-
Kinetic Data: The degradation of rapamycin to seco-rapamycin follows pseudo-first-order kinetics. The apparent half-life of rapamycin in a 30/70 (v/v) acetonitrile/water solution containing 23.7 mM ammonium acetate is approximately 890 hours, while in a solution with 237 mM ammonium acetate, the half-life is around 200 hours. In a highly basic solution (pH 12.2), the half-life is reduced by approximately three orders of magnitude.
Protocol 2: HPLC-Based Isolation and Purification of Seco-Rapamycin
This protocol outlines a general method for the analytical separation and preparative isolation of seco-rapamycin from a rapamycin degradation mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Materials:
-
HPLC system with a UV detector and fraction collector
-
Reversed-phase C18 or C8 column (e.g., 5 µm particle size, 4.6 x 150 mm for analytical or a larger dimension for preparative scale)
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
Rapamycin degradation mixture (from Protocol 1)
Analytical HPLC Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Column: C18 or C8, 5 µm, 4.6 x 150 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40°C.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10-20 µL.
-
Gradient Program: A linear gradient from 50% B to 90% B over 25 minutes can be used as a starting point. The elution order of rapamycin and seco-rapamycin can be influenced by the organic modifier used (acetonitrile vs. THF).
-
-
Analysis: Inject the filtered degradation mixture and monitor the chromatogram. Seco-rapamycin typically elutes as one or more peaks, and its identity can be confirmed by mass spectrometry.
Preparative HPLC for Isolation:
-
Scale-Up: The analytical method is scaled up for a preparative column. The flow rate and injection volume are adjusted according to the column dimensions.
-
Fraction Collection: The eluent corresponding to the seco-rapamycin peak(s) is collected using a fraction collector.
-
Solvent Evaporation: The collected fractions are pooled, and the organic solvent is removed under reduced pressure (e.g., using a rotary evaporator).
-
Lyophilization: The remaining aqueous solution is lyophilized to obtain seco-rapamycin as a solid.
-
Purity Assessment: The purity of the isolated seco-rapamycin is assessed using the analytical HPLC method.
Signaling Pathways and Visualizations
Rapamycin exerts its biological effects by forming a complex with the immunophilin FKBP12. This complex then binds to and inhibits the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Seco-rapamycin, due to its altered conformation, has a significantly reduced affinity for this complex and does not effectively inhibit mTOR.
mTOR Signaling Pathway
The following diagram illustrates the central role of mTOR in cell signaling.
Caption: Simplified mTOR signaling pathway.
Experimental Workflow for Seco-Rapamycin Isolation
The following diagram outlines the general workflow for the production and isolation of seco-rapamycin from rapamycin.
Caption: Workflow for seco-rapamycin isolation.
Logical Relationship of Rapamycin and Seco-Rapamycin
This diagram illustrates the chemical relationship between rapamycin and its primary degradation product, seco-rapamycin.
Caption: Formation of seco-rapamycin from rapamycin.
Conclusion
This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of seco-rapamycin, a primary degradation product of rapamycin. The detailed experimental protocols for its formation and purification, along with the summarized quantitative data and visual representations of relevant pathways and workflows, are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of seco-rapamycin is paramount for ensuring the stability and quality of rapamycin-based therapeutics and for exploring the potential biological activities of this unique ring-opened macrolide. Further research into the detailed mass fragmentation patterns and a broader investigation into its biological effects beyond mTOR inhibition will continue to enhance our knowledge of this important molecule.
